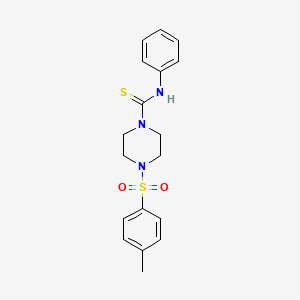

4-(4-methylbenzenesulfonyl)-N-phenylpiperazine-1-carbothioamide

Description

Properties

IUPAC Name |

4-(4-methylphenyl)sulfonyl-N-phenylpiperazine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2S2/c1-15-7-9-17(10-8-15)25(22,23)21-13-11-20(12-14-21)18(24)19-16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCQYSYUHPCSBBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=S)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(4-Methylbenzenesulfonyl)-N-phenylpiperazine-1-carbothioamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and implications for therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Key Features:

- Sulfonamide Group : Contributes to its biological activity.

- Piperazine Ring : Enhances binding affinity to various biological targets.

- Carbothioamide Functionality : Implicated in antimicrobial and anti-inflammatory activities.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study evaluating various piperazine derivatives, this compound showed potent inhibitory effects against a range of bacterial strains, with minimum inhibitory concentration (MIC) values reported as low as 0.24 mg/mL for certain pathogens .

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 0.75 |

| Pseudomonas aeruginosa | 1.0 |

| Klebsiella pneumoniae | 0.5 |

Antioxidant Activity

The compound also exhibits antioxidant properties, which are critical in mitigating oxidative stress-related diseases. In vitro assays have shown that it can scavenge free radicals effectively, suggesting potential benefits in conditions such as cardiovascular diseases and neurodegenerative disorders .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

- Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit bacterial dihydropteroate synthase, disrupting folate synthesis in microorganisms.

- Receptor Modulation : The piperazine ring is known to interact with serotonin and dopamine receptors, potentially influencing neurotransmitter systems .

Case Studies

- Antimicrobial Efficacy Study : A study published in the European Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various piperazine derivatives, including our compound. The results highlighted its effectiveness against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics .

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of the compound in models of oxidative stress. It was found to reduce neuronal cell death significantly, indicating a promising avenue for treating neurodegenerative diseases .

Scientific Research Applications

Overview

The compound 4-(4-methylbenzenesulfonyl)-N-phenylpiperazine-1-carbothioamide is a member of a class of piperazine derivatives that have garnered attention for their diverse biological activities. Its structural features, including the piperazine ring and sulfonamide group, contribute to its potential therapeutic applications, particularly in the fields of oncology and neurology.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. Studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines, including those from breast, colon, and cervical cancers. For instance, derivatives of sulfonamide structures have shown cytotoxic effects against human cancer cell lines, supporting their potential as anticancer agents .

Case Study:

A study involving a series of sulfonamide derivatives highlighted their ability to inhibit cell proliferation in cancer models. The synthesized compounds were evaluated for their cytotoxicity against HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines, revealing promising results that warrant further investigation into their mechanisms of action and therapeutic potential .

Neurological Disorders

The compound's structural characteristics suggest potential applications in treating neurological disorders. Research into similar piperazine derivatives has indicated efficacy in modulating neurotransmitter systems, which could be beneficial in conditions such as anxiety and depression. The inhibition of specific receptors involved in these pathways may lead to novel therapeutic strategies .

Case Study:

In studies exploring the effects of related piperazine compounds on cognitive function, researchers found that certain derivatives could improve memory and learning outcomes in animal models of cognitive impairment. This suggests a possible role for this compound in treating early-stage dementia or Alzheimer's disease .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways, potentially disrupting the growth of cancer cells or modulating neurotransmitter levels.

- Receptor Modulation: It may act on specific receptors associated with neurological functions, leading to enhanced cognitive performance or mood stabilization.

Synthesis and Mechanisms

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of functional groups essential for its biological activity. Optimizing these synthetic pathways is crucial for enhancing yield and purity, which are vital for subsequent biological testing.

Comparison with Similar Compounds

Structural Comparison

The structural diversity of piperazine carbothioamides arises from variations in substituents on the piperazine ring and the aryl/heteroaryl groups attached via the carbothioamide linkage. Key analogs and their distinguishing features are summarized below:

Key Observations :

- Electron-donating groups (e.g., methoxy, benzodioxole) improve solubility and may enhance metabolic stability .

- Heteroaryl attachments (e.g., pyridinyl, furanyl) introduce hydrogen-bonding sites, influencing pharmacokinetic properties .

Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-methylbenzenesulfonyl)-N-phenylpiperazine-1-carbothioamide, and how can reaction conditions be optimized for higher yield?

- Methodology : The synthesis typically involves multi-step reactions:

Piperazine ring formation : Use ethylenediamine derivatives with dihaloalkanes under basic conditions (e.g., DBU) to form the core structure .

Sulfonylation : React the piperazine intermediate with 4-methylbenzenesulfonyl chloride in a polar aprotic solvent (e.g., DCM) with a base (e.g., triethylamine) .

Carbothioamide introduction : Treat the sulfonylated piperazine with phenyl isothiocyanate under mild conditions (room temperature, inert atmosphere) .

- Optimization : Use high-purity reagents, controlled temperatures (e.g., reflux in acetonitrile), and purification via recrystallization or chromatography. Automated flow reactors can enhance reproducibility .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : H and C NMR (e.g., DMSO-) to confirm substituent integration and piperazine ring conformation .

- FT-IR : Identify functional groups (e.g., C=S stretch at ~1170–1200 cm, sulfonyl S=O at ~1350 cm) .

- X-ray Crystallography : Resolve crystal structure to confirm molecular geometry and hydrogen-bonding patterns (e.g., CCDC-1990392 protocol) .

- Elemental Analysis : Validate purity (>95%) via CHNS/O microanalysis .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the compound’s biological activity?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Compare derivatives with altered substituents (e.g., fluorophenyl vs. sulfamoylphenyl) in enzyme inhibition assays. For example:

- Replace the 4-methylbenzenesulfonyl group with a hydroxyethyl moiety to assess changes in hydrophobicity and target binding .

- Modify the phenyl group in the carbothioamide to a pyridinyl or nitrobenzyl moiety to evaluate electronic effects on receptor affinity .

- Data Interpretation : Use IC values and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with activity .

Q. What strategies resolve discrepancies in reported enzyme inhibition data across studies?

- Approach :

Standardize Assay Conditions : Control variables like pH, temperature, and enzyme concentration (e.g., hCA I/II assays at pH 7.4, 25°C) .

Validate Compound Purity : Use HPLC (>99% purity) to eliminate batch-to-batch variability .

Cross-Validate with Orthogonal Methods : Compare inhibition data from fluorometric assays with isothermal titration calorimetry (ITC) .

- Case Study : Inconsistent carbonic anhydrase inhibition data may arise from competing metal-binding interactions; chelate with EDTA or use apo-enzymes to isolate effects .

Q. How to design experiments to assess the compound’s metabolic stability and potential toxicity?

- Experimental Design :

- In Vitro Metabolism : Incubate with liver microsomes (human or rodent) and monitor degradation via LC-MS/MS. Quantify metabolites like sulfoxide derivatives .

- Cytotoxicity Screening : Use MTT assays on HEK-293 or HepG2 cells to determine IC values and selectivity indices .

- Genotoxicity : Perform Ames tests (bacterial reverse mutation assay) to evaluate mutagenic potential .

Q. What computational methods predict binding modes with target enzymes?

- Methodology :

- Molecular Docking : Use Schrödinger Suite or GROMACS to model interactions with targets (e.g., dopamine D3 receptor or carbonic anhydrase). Key parameters:

- Grid Generation : Focus on active sites (e.g., Zn coordination in hCA II) .

- Scoring Functions : MM-GBSA or Prime MM-GBSA for binding free energy estimation .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess complex stability and ligand residence times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.